molecular formula C9H9NO B084782 N-Ethenylbenzamide CAS No. 13313-25-2

N-Ethenylbenzamide

Cat. No. B084782
CAS RN: 13313-25-2
M. Wt: 147.17 g/mol
InChI Key: XHLDCMPNOQBZQH-UHFFFAOYSA-N
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Description

N-Ethenylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is a white crystalline solid that is soluble in organic solvents and is used in the synthesis of various compounds.

Mechanism Of Action

The mechanism of action of N-Ethenylbenzamide is not well understood. However, it is believed to act as a Michael acceptor and react with various nucleophiles in the body.

Biochemical And Physiological Effects

N-Ethenylbenzamide has not been extensively studied for its biochemical and physiological effects. However, it is believed to have low toxicity and is not mutagenic or carcinogenic.

Advantages And Limitations For Lab Experiments

N-Ethenylbenzamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also relatively inexpensive compared to other compounds used in research. However, its limitations include its low solubility in water and its limited stability in solution.

Future Directions

There are several future directions for research on N-Ethenylbenzamide. One direction is to study its mechanism of action and its interactions with various nucleophiles in the body. Another direction is to explore its potential applications in drug synthesis and polymer chemistry. Finally, research can be conducted to improve the yield and stability of N-Ethenylbenzamide in solution.
Conclusion:
In conclusion, N-Ethenylbenzamide is a chemical compound that has various applications in scientific research. Its synthesis method is relatively simple, and it has several advantages for lab experiments. While its mechanism of action and physiological effects are not well understood, research in this area can lead to new discoveries and applications. The future directions for research on N-Ethenylbenzamide are numerous, and its potential for use in drug synthesis and polymer chemistry is promising.

Synthesis Methods

The synthesis of N-Ethenylbenzamide is a two-step process. The first step involves the reaction of benzoyl chloride with sodium ethoxide to form sodium benzylate. The second step involves the reaction of sodium benzylate with acrylonitrile to form N-Ethenylbenzamide. The yield of this process is around 60%.

Scientific Research Applications

N-Ethenylbenzamide has various applications in scientific research. It is used in the synthesis of various compounds such as N-phenylacrylamide, which is used in the synthesis of various drugs. It is also used in the synthesis of various polymers and resins.

properties

IUPAC Name

N-ethenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-10-9(11)8-6-4-3-5-7-8/h2-7H,1H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLDCMPNOQBZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498353
Record name N-Ethenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethenylbenzamide

CAS RN

13313-25-2
Record name N-Ethenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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